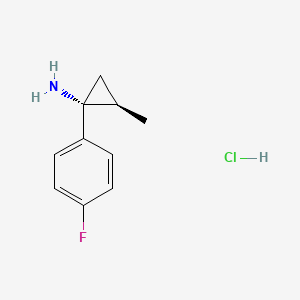
(1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropane ring substituted with a fluorophenyl group and a methyl group, making it a valuable subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-fluorophenylacetonitrile with methyl iodide in the presence of a strong base to form the corresponding cyclopropane derivative. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
- 1-(4-fluorophenyl)-2-methylcyclopropane-1-ol
- 1-(4-fluorophenyl)-2-methylcyclopropane-1-thiol
Uniqueness
rac-(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine hydrochloride stands out due to its amine functionality, which imparts unique chemical reactivity and biological activity compared to its carboxylic acid, alcohol, and thiol counterparts. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
(1R,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-6-10(7,12)8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-,10-;/m1./s1 |
Clé InChI |
YEJFWMARYUZSOH-YZUKSGEXSA-N |
SMILES isomérique |
C[C@@H]1C[C@@]1(C2=CC=C(C=C2)F)N.Cl |
SMILES canonique |
CC1CC1(C2=CC=C(C=C2)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















